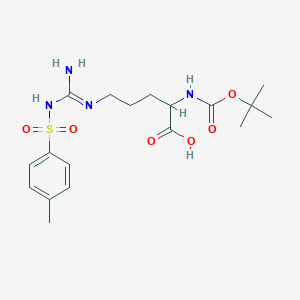

N(alpha)-boc-N(omega)-tosyl-L-arginine

Description

Properties

IUPAC Name |

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIIPXYJAMICNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13836-37-8 | |

| Record name | NSC164058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of N(alpha)-boc-N(omega)-tosyl-L-arginine

Introduction

N(alpha)-boc-N(omega)-tosyl-L-arginine, commonly abbreviated as Boc-Arg(Tos)-OH, is a cornerstone derivative of the amino acid L-arginine, engineered for precision in chemical synthesis. Its strategic design, featuring two distinct protecting groups, addresses the unique challenges posed by the reactive guanidinium side chain of arginine, making it an indispensable tool for researchers, particularly in the field of solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of its molecular architecture, physicochemical properties, and the mechanistic rationale behind its application and subsequent deprotection, offering field-proven insights for drug development professionals and synthetic chemists.

Molecular Architecture and Strategic Design

The efficacy of Boc-Arg(Tos)-OH stems from the deliberate and orthogonal protection of its two primary reactive sites: the alpha-amino group (Nα) and the guanidinium group (Nω) of the side chain. This dual-protection strategy is fundamental to its role in the controlled, stepwise assembly of peptide chains.

-

The L-Arginine Core : The foundation of the molecule is L-arginine, an amino acid characterized by its guanidinium side chain. This group is strongly basic (pKa > 12) and nucleophilic, and it readily forms hydrogen bonds.[1] If left unprotected during peptide synthesis, its basicity would interfere with the carboxyl activation and coupling steps, leading to a host of unwanted side reactions.

-

The Acid-Labile N(alpha)-Boc Protecting Group : The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group.[2] This group is specifically chosen for its stability under the neutral or basic conditions required for peptide coupling, yet it is easily and cleanly removed with moderate acids, such as trifluoroacetic acid (TFA). This selective, mild cleavage is the central tenet of the Boc/Bzl strategy in SPPS.

-

The Stable N(omega)-Tosyl Protecting Group : The guanidinium side chain is masked with a tosyl (Tos, p-toluenesulfonyl) group. The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity and nucleophilicity of the guanidinium moiety, rendering it inert during the peptide assembly process.[3] Crucially, the tosyl group is stable to the repetitive TFA treatments used to remove the Nα-Boc group. Its removal requires much harsher, strongly acidic conditions, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), ensuring that the side chain remains protected until the final cleavage step.[1][3]

Caption: The Boc-SPPS cycle for incorporating an arginine residue.

The Chemistry of N(omega)-Tosyl Deprotection

The final and most critical step involving Boc-Arg(Tos)-OH is the cleavage of the tosyl group from the arginine side chain, which occurs simultaneously with the cleavage of the completed peptide from the resin.

High-Acidity Cleavage: The HF Protocol

The standard method for removing the tosyl group is treatment with strong, anhydrous acids. [3]

-

Reagent : Anhydrous hydrogen fluoride (HF) is the classic reagent. It is highly effective but also extremely corrosive and toxic, requiring specialized apparatus. [4]* Mechanism : The cleavage is an S-N2 type reaction where a protonated intermediate is attacked by a nucleophile.

Mechanistic Insight: The Essential Role of Scavengers

During strong acid cleavage, reactive cationic species are generated from the protecting groups and the resin linker. These can indiscriminately alkylate electron-rich amino acid side chains, such as tryptophan and tyrosine, leading to undesired byproducts. To prevent this, "scavengers" are added to the cleavage cocktail.

-

Common Scavengers : Anisole or thioanisole are frequently used. Thioanisole is particularly effective for tosyl group removal. [4]* Causality : These scavengers are more nucleophilic than the amino acid side chains and therefore preferentially trap the stray carbocations, protecting the integrity of the synthesized peptide.

Caption: Final cleavage and the protective role of scavengers.

Alternative Deprotection Strategies

Given the hazards of HF, alternative methods have been developed.

-

TFMSA : Trifluoromethanesulfonic acid (TFMSA) in TFA with thioanisole is a common alternative. While still a very strong acid, it is a liquid and can be easier to handle than gaseous HF. [4]* TMSOTf : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is another effective reagent for tosyl group cleavage. [1]

Analytical Validation Protocols

Confirming the identity and purity of both the starting material and the final peptide is a self-validating requirement of any synthesis.

-

Purity Assessment (HPLC) : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of Boc-Arg(Tos)-OH. A purity of ≥99% is typically required for SPPS. [2]* Structural Confirmation :

-

Mass Spectrometry (MS) : Provides confirmation of the correct molecular weight (428.5 g/mol ). [5] * Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can fully elucidate the structure, confirming the presence of the Boc, tosyl, and arginine moieties.

-

Infrared Spectroscopy (IR) : Can confirm the presence of key functional groups. [5]

-

Safety and Handling

As a laboratory chemical, Boc-Arg(Tos)-OH must be handled with appropriate care.

-

Hazards : While not acutely toxic, it may be harmful if inhaled, swallowed, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system. [6]* Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, gloves, and a lab coat, is required. * First Aid : In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention if irritation persists. [6]

Conclusion

N(alpha)-boc-N(omega)-tosyl-L-arginine is a sophisticated and highly effective reagent for peptide synthesis. Its design is a masterclass in the principles of orthogonal protection, allowing for the reliable incorporation of the challenging arginine residue into complex peptide structures. A thorough understanding of its properties, from solubility and stability to the precise chemical conditions required for its use and cleavage, is paramount for any researcher or drug development professional. By adhering to the validated protocols for its application and handling, scientists can leverage this powerful tool to advance the frontiers of medicinal chemistry and biochemical research.

References

-

ChemBK. (2024). N(alpha)-fmoc-N(omega)-tosyl-L-arginine. Retrieved from [Link]

-

PubChem. (n.d.). N(alpha)-boc-N(omega)-tosyl-L-arginine. National Center for Biotechnology Information. Retrieved from [Link]

- Daghigh, F., et al. (1994). N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase.

-

Aapptec Peptides. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]

-

Aapptec. (n.d.). Safety Data Sheet: Boc-Arg(Tos)-OH. Retrieved from [Link]

- Schwyzer, R. (1964). U.S. Patent No. 3,131,174. Washington, DC: U.S.

- Vedeqsa. (2003). Enzymatic synthesis of N(alpha)-acyl-L-arginine esters. WO 03/064669.

- Fields, G. B., et al. (1997). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.

- Cheung, S. T., & Benoiton, N. L. (1977). N-Methylation of N-acylamino acids and N-guanylated arginines. Canadian Journal of Chemistry.

- Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules.

- Zhang, C., et al. (2024).

- Bodanszky, M., & Ondetti, M. A. (1966). The Tosyl and Related Protecting Groups in Amino Acid and Peptide Chemistry. Peptide Synthesis.

- Givens, R. S., & Weber, J. F. (2000). 2.4 Photocleavable Protecting Groups. In Photochemical and Photobiological Sciences.

-

FooDB. (2010). Compound Arginine (FDB002257). Retrieved from [Link]

- Svatunek, D., et al. (2020). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal.

- Kiso, Y., et al. (1980). Efficient Deprotection of NG-Tosylarginine with a Thioanisole-Trifluoromethanesulphonic Acid System.

- Gomez, F., et al. (2019). Methods for the synthesis of arginine-containing peptides. WO2019234108A1.

- Tsikas, D., et al. (2000). Determination of NG,NG-dimethyl-L-arginine, an endogenous NO synthase inhibitor, by gas chromatography-mass spectrometry.

- Stuehr, D. J., et al. (1991). N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. Journal of Biological Chemistry.

Sources

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. N- -BOC-N-omega-Tosyl-L-arginine, 97%, contains 15% ethyl acetate, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. peptide.com [peptide.com]

Introduction: The Strategic Importance of Boc-Arg(Tos)-OH in Peptide Chemistry

An In-depth Technical Guide to the Physicochemical Characteristics of Nα-Boc-Nω-tosyl-L-arginine

Nα-Boc-Nω-tosyl-L-arginine, commonly abbreviated as Boc-Arg(Tos)-OH, is a cornerstone building block in synthetic peptide chemistry, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS).[][2] Its design is a strategic solution to the unique challenges posed by the arginine residue: a highly basic and nucleophilic guanidinium side chain. This guide provides an in-depth exploration of the essential physicochemical characteristics of Boc-Arg(Tos)-OH, offering researchers, scientists, and drug development professionals the technical data and field-proven insights necessary for its effective and reproducible application.

The molecule's utility stems from its orthogonal protecting group strategy. The Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the side-chain guanidino group is masked by the more robust, yet cleavable, tosyl (Tos) group.[][3] This dual protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation while preventing unwanted side reactions at the guanidinium function.[] Understanding the precise properties of this reagent—from its solubility and stability to its spectroscopic signature—is paramount for optimizing coupling efficiencies, ensuring final peptide purity, and achieving reliable scientific outcomes in applications ranging from custom peptide synthesis to drug discovery and structural biology.[][4]

Molecular Identity and Structural Elucidation

Accurate identification is the foundation of chemical synthesis. The fundamental identifiers for Boc-Arg(Tos)-OH are consolidated below.

Table 1: Core Molecular Identifiers for Boc-Arg(Tos)-OH

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | [] |

| Common Synonyms | Boc-Nω-4-toluenesulfonyl-L-arginine, N-α-t.-Boc-N G-tosyl-L-arginine | [][2][4] |

| CAS Number | 13836-37-8 | [2][4] |

| Molecular Formula | C₁₈H₂₈N₄O₆S | [][4] |

| Molecular Weight | 428.50 g/mol | [][2] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N | [] |

| InChI Key | WBIIPXYJAMICNU-AWEZNQCLSA-N |[] |

Core Physicochemical Properties

The physical properties of Boc-Arg(Tos)-OH directly influence its handling, storage, and reactivity in synthesis protocols.

Table 2: Summary of Key Physicochemical Data

| Property | Observation | Significance in Application | Source(s) |

|---|---|---|---|

| Appearance | White to off-white or beige crystalline powder | A consistent, uniform appearance is an initial indicator of purity. | [][4][5] |

| Melting Point | ~90 °C (decomposes) | The decomposition indicates thermal lability; prolonged heating should be avoided. This is not a sharp melting point, which is typical for complex amino acid derivatives. | [] |

| Optical Rotation | [α]²⁰/D: -3.5 ± 1° (c=4 in DMF) [α]²⁵/D: -12.5 to -9.5° (c=1 in Pyridine) | Confirms the stereochemical integrity (L-configuration). The variance highlights the critical importance of documenting the solvent and concentration during polarimetry. | [4][5] |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, Ethanol) | High solubility in common SPPS solvents like Dimethylformamide (DMF) is essential for efficient and complete coupling reactions on the solid support. |[][2][6] |

Causality Behind Solubility

The robust solubility of Boc-Arg(Tos)-OH in polar organic solvents is a direct consequence of its molecular structure. The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O, S=O, and O-H groups), combined with the overall polarity of the molecule, facilitates strong solute-solvent interactions with polar media like DMF. This property is critical; poor solubility during a coupling step would lead to incomplete reactions, resulting in deletion sequences in the final peptide and posing significant purification challenges.

Spectroscopic Profile for Quality Control

A comprehensive spectroscopic analysis serves as a definitive fingerprint for structural confirmation and purity verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the presence of all structural components.

-

Expected ¹H NMR Signals (DMSO-d₆): Protons corresponding to the tosyl aromatic ring (~7.4-7.8 ppm), the Boc group's tert-butyl protons (singlet, ~1.4 ppm), the arginine backbone protons (α, β, γ, δ-CH/CH₂), and the various N-H protons are all expected to be present and distinguishable. The spectrum for the related Boc-Arg-OH provides a useful reference for the arginine backbone signals.[7]

-

Expected ¹³C NMR Signals: Key signals include the carbonyl carbons of the Boc and carboxylic acid groups (~155 and ~174 ppm, respectively), aromatic carbons of the tosyl group, the quaternary carbon of the Boc group, and the aliphatic carbons of the arginine side chain.

-

-

Infrared (IR) Spectroscopy: IR provides rapid confirmation of key functional groups.

-

Characteristic Absorption Bands: The IR spectrum will be dominated by strong absorptions corresponding to: N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), a sharp C=O stretch from the Boc urethane (~1690-1710 cm⁻¹) and the carboxylic acid (~1720-1740 cm⁻¹), and strong, characteristic S=O stretches from the tosyl group (~1340 and 1160 cm⁻¹).[5][8]

-

-

Mass Spectrometry (MS): MS provides unambiguous confirmation of the molecular weight.

-

Expected Ions (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 429.5. Adducts such as the sodium adduct [M+Na]⁺ at m/z 451.5 may also be present. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm. A common fragmentation pathway involves the loss of the Boc group (-100 Da) under acidic conditions.

-

Chromatographic Methods for Purity Validation

A self-validating synthesis workflow relies on robust, orthogonal analytical techniques to assess purity at every stage. For Boc-Arg(Tos)-OH, Thin-Layer Chromatography (TLC) offers a rapid qualitative check, while High-Performance Liquid Chromatography (HPLC) provides quantitative data.

Protocol: Thin-Layer Chromatography (TLC) Analysis

Causality: TLC is the workhorse for monitoring the progress of reactions (e.g., synthesis or purification) and for quick identity checks. Its speed and low cost allow for frequent sampling without consuming significant material. The choice of a polar stationary phase (silica) and a moderately polar mobile phase provides good separation of the starting materials, product, and potential impurities.

Step-by-Step Methodology:

-

Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.

-

Sample Preparation: Dissolve a small amount (~1 mg) of Boc-Arg(Tos)-OH in 0.5 mL of methanol or DMF.

-

Spotting: Apply 1-2 µL of the sample solution to the baseline of the TLC plate.

-

Elution: Develop the plate in a sealed tank containing a suitable mobile phase, such as Dichloromethane:Methanol (9:1 v/v) or Chloroform:Methanol:Acetic Acid (CMA).[2][9]

-

Visualization:

-

Examine the dried plate under UV light (254 nm) to visualize UV-active spots (due to the tosyl group).

-

Stain the plate with a ninhydrin solution and gently heat. The Boc-protected compound will not stain, but any free amine impurities will appear as purple spots. This is a key negative control.

-

A single, well-defined spot is indicative of high purity.

-

Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assay

Causality: RP-HPLC is the definitive method for quantitative purity assessment, capable of separating the target compound from closely related impurities with high resolution.[2][4] The use of a C18 column separates molecules based on hydrophobicity. A gradient elution from a weak aqueous solvent (A) to a stronger organic solvent (B) ensures that compounds with varying polarities are effectively eluted and resolved. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape for the acidic analyte.

Step-by-Step Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

Sample Preparation: Prepare a 1.0 mg/mL solution in 50:50 Acetonitrile:Water.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is expressed as the area of the main peak relative to the total area of all peaks. A purity of ≥99.0% is common for high-quality reagents.[2]

Stability, Storage, and Handling

The long-term viability of Boc-Arg(Tos)-OH as a reagent is dependent on appropriate storage.

-

Chemical Stability: The Boc group is highly sensitive to acidic conditions and will be cleaved by strong acids like TFA or HCl.[3][9] It is stable to most bases. The tosyl group is more robust but can be cleaved by strong reducing acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) is not effective.[10]

-

Storage Conditions: There is some variation in recommended storage temperatures across suppliers, with ranges from 2-8°C to 15-25°C cited.[][2][4] Expert Recommendation: For long-term storage (>6 months), it is prudent to store the material at 2-8°C . This conservative approach minimizes the risk of slow degradation from thermal energy or potential hydrolysis if exposed to atmospheric moisture. The material should be stored in a tightly sealed container in a dry environment.

Role in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-Arg(Tos)-OH is a purpose-built reagent for Boc-SPPS. The workflow is a cyclical process of deprotection, neutralization, and coupling.

In this cycle, the terminal Boc group on the growing peptide chain is removed (Deprotection). After neutralization of the resulting ammonium salt, a solution of Boc-Arg(Tos)-OH, pre-activated with a coupling reagent (e.g., HBTU, DIC/HOBt), is added to couple the arginine residue to the chain (Coupling). This cycle is repeated until the desired peptide sequence is assembled.

Conclusion

Nα-Boc-Nω-tosyl-L-arginine is a sophisticated and indispensable tool in peptide chemistry. Its physicochemical properties are finely tuned for its role in Boc-SPPS, offering excellent solubility in relevant solvents and a robust, orthogonal protection scheme. A thorough understanding and verification of its identity, purity, and stability through the analytical protocols detailed herein are not merely procedural formalities; they are essential practices that underpin the synthesis of high-quality, reliable peptides for research, diagnostics, and therapeutic development.

References

-

AAPPTec. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]

-

Organic Syntheses. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Coll. Vol. VI, 418. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Arg(Pbf)-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]

-

SpectraBase. (n.d.). Boc-Arg-OH [1H NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Boc2-lysine-OH.... Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

ResearchGate. (2015). Validation of HPLC method for determination of L-Arginine in Tonotyl® solution. Retrieved from [Link]

-

Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) pure L-arginine (orange line). Retrieved from [Link]

Sources

- 2. Boc-Arg(Tos)-OH Novabiochem 13836-37-8 [sigmaaldrich.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-Arg(Tos)-OH Novabiochem 13836-37-8 [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

Navigating the Solubility Landscape of Nα-Boc-Nω-tosyl-L-arginine: A Technical Guide for Researchers

In the intricate world of peptide synthesis and drug development, the successful manipulation of protected amino acids is paramount. Among these, N(alpha)-boc-N(omega)-tosyl-L-arginine (Boc-Arg(Tos)-OH) is a cornerstone for the incorporation of arginine residues. However, its utility is intrinsically linked to a fundamental, yet often overlooked, property: its solubility in organic solvents. This guide provides an in-depth exploration of the solubility characteristics of Boc-Arg(Tos)-OH, offering both theoretical understanding and practical methodologies for the modern researcher.

The Molecular Architecture of Boc-Arg(Tos)-OH: A Prelude to its Solubility

To comprehend the solubility of Boc-Arg(Tos)-OH, we must first dissect its molecular structure. This molecule is a derivative of the amino acid L-arginine, modified with two key protecting groups: the tert-butyloxycarbonyl (Boc) group at the alpha-amino position and the tosyl (Tos) group on the omega-guanidino side chain.

-

The Arginine Backbone: The inherent polarity of the arginine structure, with its carboxylic acid and guanidinium functionalities, predisposes it to solubility in polar solvents.

-

The Boc Protecting Group: The bulky and lipophilic Boc group introduces a nonpolar character to the molecule. This feature can enhance solubility in less polar organic solvents compared to the unprotected amino acid.

-

The Tosyl Protecting Group: The tosyl group, with its aromatic ring, further increases the nonpolar surface area of the molecule. This modification is crucial for masking the highly polar guanidino group, thereby significantly influencing its solubility profile in organic media.

These protecting groups, while essential for controlling reactivity during peptide synthesis, fundamentally alter the molecule's interaction with its solvent environment.

A Quantitative and Qualitative Overview of Solubility

While comprehensive quantitative solubility data for Boc-Arg(Tos)-OH across a wide array of organic solvents is not extensively published in the literature, a combination of supplier information, empirical observations from synthetic protocols, and data on related compounds allows us to construct a reliable solubility profile.

| Solvent | Chemical Class | Polarity | Expected Solubility | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | High | High (~214 g/L) | Commonly used as the solvent of choice for coupling reactions in solid-phase peptide synthesis (SPPS). |

| N-Methylpyrrolidone (NMP) | Polar Aprotic | High | High | Often used as a substitute for DMF in SPPS, suggesting similar high solubility for protected amino acids. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High | A related compound, Nα-Fmoc-Nω-tosyl-L-arginine, shows good solubility in DMSO. |

| Dichloromethane (DCM) | Halogenated | Medium | Moderate | A related Fmoc-protected arginine derivative is soluble in DCM. It is a common solvent in Boc-based SPPS. |

| Tetrahydrofuran (THF) | Ether | Medium | Low to Moderate | Generally, protected amino acids exhibit lower solubility in ethers compared to polar aprotic solvents. |

| Acetonitrile (ACN) | Nitrile | Medium | Low to Moderate | While used in some chromatographic applications, its solvating power for large protected amino acids can be limited. |

| Ethanol | Polar Protic | High | Moderate | A related compound, Boc-Arg(Boc)2-OH, has a reported solubility of approximately 30 mg/mL in ethanol. |

| Methanol | Polar Protic | High | Moderate to High | The high polarity of methanol suggests it should be a reasonably good solvent. |

| Isopropanol | Polar Protic | Medium | Low to Moderate | The increased nonpolar character compared to methanol and ethanol likely reduces solubility. |

| Ethyl Acetate | Ester | Medium | Low | The ester functionality provides some polarity, but it is generally a weaker solvent for highly functionalized molecules. |

| Hexanes/Heptane | Nonpolar | Low | Very Low/Insoluble | The nonpolar nature of alkanes makes them poor solvents for the polar backbone of the protected amino acid. |

Note: The solubility value for DMF is calculated based on supplier data indicating that 1 mmole (0.4285 g) is "clearly soluble" in 2 ml of DMF.

The "Why": Factors Governing Solubility

The solubility of Boc-Arg(Tos)-OH is a delicate interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental guide.

Caption: Key factors influencing the solubility of Boc-Arg(Tos)-OH.

-

Polarity Matching: Polar aprotic solvents like DMF and NMP are excellent solvents because they possess a high dielectric constant and can effectively solvate the polar regions of the Boc-Arg(Tos)-OH molecule without interfering with the hydrogen bonding capabilities of the solute itself.

-

Hydrogen Bonding: The amide proton, the carboxylic acid proton, and the protons on the guanidino group can all act as hydrogen bond donors. The carbonyls of the Boc and carboxyl groups, as well as the sulfonyl oxygens of the tosyl group, can act as hydrogen bond acceptors. Protic solvents can compete for these hydrogen bonds, which can sometimes hinder solubility compared to aprotic solvents that solvate through dipole-dipole interactions.

-

Steric Factors: The bulky nature of the Boc and tosyl groups can create steric hindrance, which may affect how well solvent molecules can pack around the solute.

Experimental Protocol for Determining Solubility

Given the scarcity of comprehensive published data, it is often necessary for researchers to determine the solubility of Boc-Arg(Tos)-OH in a specific solvent system for their application. The following is a robust, self-validating protocol for this purpose.

Caption: Experimental workflow for solubility determination.

Objective: To determine the saturation solubility of Boc-Arg(Tos)-OH in a given organic solvent at a specific temperature.

Materials:

-

Nα-Boc-Nω-tosyl-L-arginine (high purity)

-

Solvent of interest (anhydrous, high purity)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Centrifuge or syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Vacuum evaporator (e.g., rotary evaporator or SpeedVac)

Methodology:

-

Preparation of Saturated Solution: a. To a series of vials (in triplicate for statistical validity), add a pre-weighed excess amount of Boc-Arg(Tos)-OH. The excess should be visually apparent after equilibration. b. Add a precise volume of the chosen organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C). b. Stir or agitate the slurries for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48-72 hours may be necessary for some solvent systems.

-

Phase Separation: a. After equilibration, remove the vials and allow the undissolved solid to settle. b. To ensure complete separation of the solid from the saturated solution, either: i. Centrifuge the vials at a moderate speed. ii. Filter the supernatant through a chemically-resistant syringe filter (e.g., PTFE) that has been pre-wetted with the solvent.

-

Gravimetric Analysis: a. Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette and transfer it to a pre-weighed, dry vial. b. Remove the solvent from the aliquot under vacuum until a constant weight of the dried solute is achieved. c. Reweigh the vial containing the dried solute.

-

Calculation: a. The mass of the dissolved Boc-Arg(Tos)-OH is the final weight of the vial minus the initial tare weight. b. The solubility is calculated by dividing the mass of the dissolved solute by the volume of the aliquot taken.

Self-Validation and Trustworthiness:

-

Triplicate Measurements: Performing the experiment in triplicate allows for the calculation of an average solubility and standard deviation, ensuring the reproducibility of the results.

-

Visual Confirmation of Excess Solid: The persistent presence of undissolved solid at the end of the equilibration period confirms that the solution is indeed saturated.

-

Constant Weight: Drying the solute to a constant weight ensures that all solvent has been removed, preventing an overestimation of the solubility.

Conclusion: Practical Implications for the Researcher

A thorough understanding of the solubility of Nα-Boc-Nω-tosyl-L-arginine is not merely an academic exercise; it has direct and significant consequences for the success of synthetic and developmental workflows. For the peptide chemist, it informs the choice of solvent for coupling reactions, ensuring complete dissolution for optimal reaction kinetics and minimizing the risk of incomplete reactions and the formation of deletion sequences. For the drug development professional, solubility data is critical for formulation, purification, and scale-up processes. By combining theoretical knowledge with robust experimental validation, researchers can confidently navigate the solubility landscape of this essential protected amino acid, paving the way for more efficient and successful scientific outcomes.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

PubChem. N(alpha)-boc-N(omega)-tosyl-L-arginine. [Link]

-

Narita, M., et al. (1983). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. International Journal of Peptide and Protein Research, 21(4), 433-437. [Link]

-

Houen, G. (2018). The Solubility of Proteins in Organic Solvents. Methods in Molecular Biology, 1828, 331-337. [Link]

-

Ulijn, R. V., & Smith, A. M. (2008). Designing peptide based nanomaterials. Chemical Society Reviews, 37(4), 664-675. [Link]

-

Kolis, M. J., et al. (2018). Modeling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. [Link]

Introduction: Chirality and Its Critical Role in Peptide Synthesis

An In-Depth Technical Guide to the Optical Rotation of Boc-Arg(Tos)-OH

Nα-Boc-Nω-tosyl-L-arginine, commonly abbreviated as Boc-Arg(Tos)-OH, is a cornerstone building block in modern peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS).[][2] Its structure incorporates a tert-butyloxycarbonyl (Boc) group protecting the alpha-amino group and a tosyl (Tos) group protecting the side-chain guanidino function, allowing for the precise and sequential assembly of amino acids into complex peptide chains.[] These peptides are fundamental to drug discovery and development, forming the basis of numerous therapeutic agents.

The biological activity of peptides is intrinsically linked to their three-dimensional structure, which is dictated by the stereochemistry of their constituent amino acids. Boc-Arg(Tos)-OH possesses a chiral center at its alpha-carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: L-arginine and D-arginine.[3] In nature, proteins and peptides are almost exclusively composed of L-amino acids. Consequently, verifying the stereochemical integrity of starting materials like Boc-Arg(Tos)-OH is not merely a procedural formality but a critical quality attribute that directly impacts the efficacy and safety of the final therapeutic product.

Optical rotation is an inherent physical property of chiral molecules and serves as a rapid, non-destructive method to confirm the identity and enantiomeric purity of the substance.[4] This guide provides a comprehensive overview of the principles, protocols, and critical parameters for the accurate measurement of the optical rotation of Boc-Arg(Tos)-OH, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Optical Specifications

A precise understanding of the material's properties is the foundation of any analytical measurement.

Table 1: General Physicochemical Properties of Boc-Arg(Tos)-OH

| Property | Value | Reference(s) |

| Synonyms | Nα-Boc-Nω-tosyl-L-arginine; Boc-L-Arg(Tos)-OH | [5][6] |

| CAS Number | 13836-37-8 | [5][6][7] |

| Molecular Formula | C₁₈H₂₈N₄O₆S | [][5] |

| Molecular Weight | 428.50 g/mol | [][6] |

| Appearance | White powder | [][5] |

The specific rotation, denoted as [α], is a standardized measure of a compound's optical activity. It is crucial to recognize that this value is not absolute; it is defined by the specific conditions of the measurement. As illustrated below, the choice of solvent significantly alters the observed rotation of Boc-Arg(Tos)-OH.

Table 2: Reported Specific Rotation Values for Boc-L-Arg(Tos)-OH

| Specific Rotation [α] | Wavelength (λ) | Temperature (T) | Concentration (c) | Solvent | Reference(s) |

| -3.5 ± 1° | D-line (589 nm) | 20°C | 4 g / 100 mL | DMF | [5] |

| -3.5 ± 0.5° | D-line (589 nm) | 20°C | 4 g / 100 mL | DMF | [6] |

| -12.5 to -9.5° | D-line (589 nm) | 25°C | 1 g / 100 mL | Pyridine | [7] |

Conversely, its mirror image, Boc-D-Arg(Tos)-OH, rotates light in the opposite direction under identical conditions, underscoring the power of polarimetry in distinguishing between enantiomers.

Table 3: Specific Rotation of the D-Enantiomer, Boc-D-Arg(Tos)-OH

| Specific Rotation [α] | Wavelength (λ) | Temperature (T) | Concentration (c) | Solvent | Reference(s) |

| +3.5 ± 1.5° | D-line (589 nm) | 20°C | 4 g / 100 mL | DMF | [8] |

The Science of Polarimetry: Key Influential Factors

Optical activity arises from the differential interaction of a chiral molecule with left- and right-circularly polarized light.[9] A standard polarimeter measures the net rotation (α) of plane-polarized light as it passes through a sample.[4] To standardize this observed rotation (α) into the characteristic specific rotation ([α]), the Biot's law formula is applied:

[α]Tλ = α / (l × c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).[10][11]

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source, typically the sodium D-line (589 nm).[10]

The trustworthiness of a reported [α] value hinges entirely on the meticulous control of these five parameters. Their interplay determines the final measurement.

Caption: Interrelationship of experimental parameters influencing the final specific rotation value.

-

Causality Behind the Parameters:

-

Solvent: The solvent can form hydrogen bonds or have other intermolecular interactions with the solute, altering its conformation and, therefore, its interaction with light. The significant difference in rotation for Boc-Arg(Tos)-OH between DMF and pyridine highlights this effect.[6][7]

-

Temperature: Temperature affects both the density of the solution and the conformational flexibility of the molecule. Higher temperatures can lead to a wider range of molecular conformations, which can average out to a different net rotation.[12] Measurements must be performed in a thermally-stabilized instrument.

-

Concentration & Path Length: The observed rotation is directly proportional to the number of chiral molecules the light encounters. Therefore, it scales linearly with both the concentration of the solution and the path length of the cell.[12]

-

Wavelength: The magnitude of optical rotation is wavelength-dependent, a phenomenon known as optical rotatory dispersion (ORD).[4] Adhering to the standard sodium D-line (589 nm) is essential for comparing results across different laboratories.

-

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure accuracy and reproducibility in determining the specific rotation of Boc-Arg(Tos)-OH.

3.1. Instrumentation and Materials

-

Polarimeter: With a sodium lamp (589 nm) and temperature control capabilities.

-

Polarimeter Cell: 1 dm, calibrated quartz cell.

-

Analytical Balance: Accurate to ±0.1 mg.

-

Volumetric Flask: 10 mL, Class A.

-

Pipettes and Syringes: For solvent handling and cell filling.

-

Reagents:

-

Boc-Arg(Tos)-OH (purity ≥99%).

-

High-purity, spectroscopic grade Dimethylformamide (DMF).

-

3.2. Step-by-Step Measurement Procedure

Caption: A validated workflow for measuring the optical rotation of Boc-Arg(Tos)-OH.

-

Instrument Preparation:

-

Turn on the polarimeter and sodium lamp, allowing them to warm up and stabilize for at least 30 minutes.

-

Set the instrument's temperature control to 20.0 ± 0.5°C.

-

-

Sample Preparation (Targeting c = 4 g/100 mL or 0.04 g/mL):

-

Rationale: This concentration is specified in multiple datasheets, providing a direct point of comparison.[5][6]

-

Accurately weigh approximately 400 mg of Boc-Arg(Tos)-OH onto weighing paper. Record the exact weight (e.g., 0.4012 g).

-

Carefully transfer the powder into a 10 mL Class A volumetric flask.

-

Add ~7 mL of DMF, cap, and sonicate or swirl gently until the solid is completely dissolved.

-

Allow the solution to return to 20°C, then carefully add DMF up to the calibration mark.

-

Invert the flask 15-20 times to ensure a homogenous solution.

-

-

Measurement and Validation:

-

Blank Measurement (Self-Validation): Fill the clean, dry polarimeter cell with pure DMF. Place it in the sample chamber and set the instrument reading to zero. This corrects for any optical rotation caused by the solvent or the cell itself.[13]

-

Sample Measurement: Empty the cell, then rinse it twice with small aliquots of the prepared Boc-Arg(Tos)-OH solution.

-

Fill the cell with the sample solution, ensuring it is free of air bubbles, which can scatter light and cause erroneous readings.

-

Place the cell back into the instrument and wait for the reading to stabilize. Record the observed rotation (α).

-

Post-Sample Blank (Self-Validation): After completing the sample measurement, rinse the cell thoroughly with DMF and re-measure the blank. The reading should be within the instrument's tolerance of zero (e.g., ±0.005°). A significant deviation indicates instrument drift or cell contamination.

-

3.3. Sample Calculation

-

Weight of Boc-Arg(Tos)-OH: 0.4012 g

-

Volume: 10.0 mL

-

Concentration (c): 0.4012 g / 10.0 mL = 0.04012 g/mL

-

Path Length (l): 1.0 dm

-

Observed Rotation (α): -0.141°

-

Specific Rotation [α]: -0.141° / (1.0 dm × 0.04012 g/mL) = -3.51°

This result falls squarely within the expected range of -3.5 ± 0.5°, confirming the material's stereochemical identity.[6]

Interpreting Results and Troubleshooting

An optical rotation measurement provides more than just a number; it is a statement on enantiomeric purity.

-

Enantiomeric Purity: A specific rotation value that matches the literature standard for the pure L-enantiomer indicates high enantiomeric purity.[3]

-

Racemic Mixture: If the sample were a 50:50 mixture of the L- and D-enantiomers (a racemate), their equal and opposite rotations would cancel each other out, resulting in an observed rotation of 0°.[10]

-

Contamination: A measured value that is less negative than the standard (e.g., -2.5°) suggests the presence of the D-enantiomer or other optically inactive impurities. The enantiomeric excess (ee) can be calculated as:

-

ee (%) = ([α]observed / [α]pure) × 100

-

Table 4: Troubleshooting Common Polarimetry Issues

| Issue | Potential Cause(s) | Corrective Action(s) |

| Unstable/Drifting Reading | Temperature fluctuation; Lamp not stabilized; Air bubble moving in the cell. | Allow instrument to fully equilibrate; Ensure lamp is stable; Refill cell carefully to remove bubbles. |

| Value Outside Specification | Incorrect concentration; Wrong solvent; Presence of enantiomeric impurity; Instrument not zeroed correctly. | Prepare a fresh, accurate solution; Verify solvent identity; Re-zero instrument with a pure solvent blank; Consider chiral HPLC for impurity profiling. |

| No Rotation (α = 0°) | Sample is achiral or racemic; Instrument malfunction. | Confirm sample identity; Test a known chiral standard (e.g., sucrose solution) to verify instrument function. |

Conclusion

The measurement of optical rotation is an indispensable tool in the quality control of Boc-Arg(Tos)-OH for pharmaceutical applications. It provides a direct and reliable assessment of the stereochemical integrity, which is paramount for ensuring the desired biological activity and safety of synthesized peptides. This guide has detailed the foundational principles, the critical influence of experimental parameters, and a robust, self-validating protocol for obtaining accurate and reproducible results. By adhering to these methodologies, researchers and drug development professionals can confidently verify the quality of this vital synthetic building block, thereby upholding the scientific integrity of their work.

References

-

Optical Rotation, Optical Activity, and Specific Rotation . Master Organic Chemistry. [Link]

-

DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA . Universities Space Research Association. [Link]

-

Optical rotation . Wikipedia. [Link]

-

A general method to predict optical rotations of chiral molecules from their structures . National Institutes of Health (NIH). [Link]

-

Boc-Arg(Tos)-OH [13836-37-8] . Aapptec Peptides. [Link]

-

N(alpha)-boc-N(omega)-tosyl-L-arginine | C18H28N4O6S | CID 294909 . PubChem. [Link]

-

Study Chirality with a Homemade Polarimeter . Science Buddies. [Link]

-

Polarimetry Experiments . University of Wisconsin–Madison, MRSEC Education Group. [Link]

-

Safety Data Sheet for Boc-Arg(Tos)-OH . Aapptec. [Link]

-

The optical activity of amino acids . Salters Horners Advanced Physics. [Link]

-

Optical Activity . Chemistry LibreTexts. [Link]

-

Experimental quantum polarimetry using heralded single photons . IOPscience. [Link]

Sources

- 2. peptide.com [peptide.com]

- 3. hou.usra.edu [hou.usra.edu]

- 4. Optical rotation - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Arg(Tos)-OH | Sigma-Aldrich [sigmaaldrich.com]

- 7. Boc-Arg(Tos)-OH Novabiochem 13836-37-8 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. issr.edu.kh [issr.edu.kh]

- 13. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

Storage and stability of N(alpha)-boc-N(omega)-tosyl-L-arginine

An In-Depth Technical Guide to the Storage and Stability of N(alpha)-boc-N(omega)-tosyl-L-arginine

Foreword: A Senior Application Scientist's Perspective

In the landscape of peptide synthesis and drug development, the integrity of our starting materials is paramount. N(alpha)-boc-N(omega)-tosyl-L-arginine, commonly referred to as Boc-Arg(Tos)-OH, is a cornerstone building block for introducing arginine in Boc-based solid-phase peptide synthesis (SPPS). The successful synthesis of a complex peptide therapeutic can hinge on the purity and stability of this single reagent. This guide moves beyond mere data sheets to provide a foundational understanding of why specific storage and handling procedures are critical. Our goal is to empower researchers to not only preserve the integrity of their reagents but also to diagnose and troubleshoot potential issues, ensuring the reproducibility and success of their synthetic endeavors.

Foundational Chemical Properties of Boc-Arg(Tos)-OH

Understanding the molecular structure and physical properties of Boc-Arg(Tos)-OH is the first step in mastering its handling. The molecule incorporates two critical protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the robust p-toluenesulfonyl (Tosyl) group on the side-chain guanidino function.[] This dual-protection strategy is central to its utility in stepwise peptide synthesis.

Table 1: Physicochemical Properties of N(alpha)-boc-N(omega)-tosyl-L-arginine

| Property | Value | Source(s) |

| Synonyms | Boc-Arg(Tos)-OH, Nα-Boc-Nω-tosyl-L-arginine | [2][3] |

| Molecular Formula | C₁₈H₂₈N₄O₆S | [3] |

| Molecular Weight | 428.50 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [][4] |

| Melting Point | ~80-90 °C (with decomposition) | [][4] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Dichloromethane) | [][4] |

| Storage Temperature | 2-8°C (short-term); -20°C (long-term) | [4][5] |

The presence of the bulky, non-polar Boc and Tosyl groups enhances solubility in organic solvents, which is advantageous for coupling reactions in SPPS.[6] However, the molecule remains hygroscopic—a critical factor influencing its long-term stability.

Principles of Stability: The Role of Protecting Groups

The stability of Boc-Arg(Tos)-OH is intrinsically linked to the chemical nature of its protecting groups.

-

The N(alpha)-Boc Group: The tert-butyloxycarbonyl group is designed for its stability under basic and nucleophilic conditions, allowing for the selective deprotection of other groups (like Fmoc) in orthogonal synthesis schemes.[7] Its primary vulnerability is cleavage under acidic conditions, which is the basis for its removal during Boc-SPPS. This acid sensitivity means that exposure to acidic vapors or contaminants in storage can compromise the material's integrity over time. Furthermore, the Boc group is thermally labile and can be removed at high temperatures, a phenomenon that underscores the need for controlled temperature storage.[8][9]

-

The N(omega)-Tosyl Group: The tosyl group is significantly more robust and is classified as a "permanent" protecting group in the context of Boc-SPPS. It is stable to the repetitive acid treatments used to remove the Boc group during synthesis.[10] Its purpose is to decrease the basicity of the guanidino side chain, preventing protonation that would hinder solubility and side reactions such as δ-lactam formation during the activation/coupling step.[10] The removal of the Tosyl group requires very strong acids, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are used in the final cleavage step of the peptide from the resin.[10][11] For storage purposes, the Tosyl group is exceptionally stable.

Recommended Storage and Handling Protocols: A Self-Validating System

The primary threats to the stability of solid Boc-Arg(Tos)-OH are moisture, heat, and light . The following protocols are designed to create a self-validating system where adherence to the procedure inherently protects the material's integrity.

Handling Lyophilized Powder

The hygroscopic nature of protected amino acids is a major risk factor.[12] Absorbed moisture can reduce the purity by weight and, more critically, can facilitate hydrolytic degradation pathways.[13]

Protocol for Weighing and Dispensing:

-

Equilibration: Before opening, allow the sealed container of Boc-Arg(Tos)-OH to warm to ambient room temperature inside a desiccator for at least 30-60 minutes.

-

Inert Atmosphere: If possible, perform weighing and dispensing in a glove box under an inert atmosphere (nitrogen or argon). If not available, work quickly in a low-humidity environment.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Promptly dispense the required amount.

-

Resealing: Immediately and tightly reseal the main container. For long-term storage, it is advisable to purge the headspace with a gentle stream of nitrogen or argon before sealing.[15] Wrapping the cap with parafilm provides an additional barrier against moisture ingress.

-

Return to Storage: Promptly return the sealed container to the recommended storage temperature.

Storage Conditions

Table 2: Recommended Storage Conditions for Boc-Arg(Tos)-OH

| Condition | Short-Term (Weeks) | Long-Term (Months to Years) | Rationale |

| Temperature | 2-8°C | -20°C or colder | Reduces the rate of potential hydrolytic and thermal degradation.[13][15][16] |

| Atmosphere | Tightly sealed container | Tightly sealed, inert gas headspace (N₂ or Ar) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[15] |

| Light | Protect from direct light (amber vial) | Store in the dark | Prevents potential photolytic degradation, a general best practice for complex organic molecules.[15] |

| Moisture | Store in a dry location | Store with a desiccant in a secondary container | Prevents moisture ingress, which is the primary catalyst for hydrolytic decomposition.[12][14] |

Potential Degradation Pathways

While generally stable under proper conditions, Boc-Arg(Tos)-OH can degrade via several mechanisms if handled or stored improperly.

Caption: Primary degradation pathways for Boc-Arg(Tos)-OH during storage.

-

Hydrolysis: This is the most common degradation pathway during storage. The presence of water, particularly under slightly acidic conditions, can catalyze the cleavage of the Boc group's carbonate ester linkage, yielding Arg(Tos)-OH, carbon dioxide, and isobutylene. This leads to a decrease in the active reagent concentration and introduces impurities into the synthesis.

-

Thermal Degradation: As indicated by its decomposition at the melting point, the molecule is sensitive to heat.[] Even well below this temperature, prolonged exposure to moderate heat (e.g., >37°C) can accelerate the slow removal of the Boc group and other decomposition reactions.[17]

Experimental Protocols for Stability and Purity Verification

Trust in a reagent is validated by data. The following protocols provide a framework for assessing the purity of Boc-Arg(Tos)-OH.

Caption: Decision workflow for analytical verification of reagent purity.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment, capable of separating and quantifying the parent compound and related impurities.[18]

-

Objective: To obtain a quantitative purity value (% area) for a sample of Boc-Arg(Tos)-OH.

-

Methodology:

-

Sample Preparation: Accurately prepare a stock solution of Boc-Arg(Tos)-OH at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute as necessary to be within the linear range of the detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 30°C.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

-

-

Interpretation: A high-purity sample should exhibit a single major peak with a purity value of >98%. The appearance of significant secondary peaks, particularly an earlier-eluting peak corresponding to the more polar Arg(Tos)-OH, is a clear indicator of Boc-group hydrolysis.

Protocol 2: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective method for a qualitative purity check.[18]

-

Objective: To quickly screen for the presence of major impurities.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the compound in Dichloromethane or Ethyl Acetate to make an ~5 mg/mL solution.

-

TLC Plate: Silica gel 60 F₂₅₄.

-

Mobile Phase (Eluent): A mixture of Dichloromethane:Methanol:Acetic Acid (e.g., 90:8:2 v/v/v). The exact ratio may require optimization.

-

Application: Spot a small amount of the solution onto the TLC plate baseline.

-

Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend near the top.

-

Visualization:

-

First, view the dried plate under UV light (254 nm).

-

Next, stain the plate using a ninhydrin solution and heat gently. The primary amine of any deprotected product (Arg(Tos)-OH) will stain purple/blue, while the Boc-protected starting material will not react or will stain weakly yellow.

-

-

-

Interpretation: A pure sample should show a single, well-defined spot under UV light. The presence of a second spot, especially one that stains strongly with ninhydrin and has a lower Rf value (is more polar), indicates degradation.

Conclusion

The chemical integrity of N(alpha)-boc-N(omega)-tosyl-L-arginine is not a passive state but one that requires active preservation. By understanding the inherent vulnerabilities of the Boc protecting group to moisture and heat, and by implementing rigorous handling and storage protocols, researchers can ensure the long-term stability and reliability of this critical reagent. Routine analytical verification using methods like HPLC and TLC provides the ultimate assurance of quality, forming a feedback loop that validates storage practices and safeguards the outcomes of complex peptide synthesis projects.

References

-

AAPPTEC (n.d.). Handling and Storage of Peptides - FAQ. Available at: [Link]

-

LifeTein (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides. Available at: [Link]

-

ChemBK (2024). N(alpha)-fmoc-N(omega)-tosyl-L-arginine - Physico-chemical Properties. Note: While this reference is for the Fmoc analogue, the storage conditions are often similar for Boc-protected amino acids. Available at: [Link]

-

Yanfen Biotech (2024). Proper Storage and Handling Guidelines for Peptides. Available at: [Link]

-

Aapptec Peptides (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Available at: [Link]

-

PubChem (n.d.). N(alpha)-boc-N(omega)-tosyl-L-arginine. Available at: [Link]

-

Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]

-

ACS Publications (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

ResearchGate (2024). Is the protecting group boc of the amino group stable at 37°C?. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Royal Society of Chemistry (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. Available at: [Link]

-

Organic Chemistry Portal (n.d.). p-Toluenesulfonamides. Available at: [Link]

-

Kim, N.A., et al. (2016). Arginine as a protein stabilizer and destabilizer in liquid formulations. International Journal of Pharmaceutics. Available at: [Link]

Sources

- 2. peptide.com [peptide.com]

- 3. N(alpha)-boc-N(omega)-tosyl-L-arginine | C18H28N4O6S | CID 294909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p-Toluenesulfonamides [organic-chemistry.org]

- 12. bachem.com [bachem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]

- 15. peptide.com [peptide.com]

- 16. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and purification of Boc-Arg(Tos)-OH

An In-depth Technical Guide to the Synthesis and Purification of Nα-Boc-Nω-tosyl-L-arginine (Boc-Arg(Tos)-OH)

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Arginine Protection in Peptide Synthesis

In the intricate world of peptide synthesis, the amino acid arginine presents a unique and formidable challenge. Its guanidinium side chain, with a pKa of approximately 12.5, is highly basic and nucleophilic. If left unprotected during peptide coupling reactions, this functional group can lead to a host of undesirable side reactions, including guanidinylation of activated carboxyl groups, lactam formation, and charge-related solubility issues. The successful synthesis of arginine-containing peptides, therefore, hinges on a robust and strategic protecting group strategy.

This guide provides an in-depth examination of the synthesis and purification of Nα-Boc-Nω-tosyl-L-arginine (Boc-Arg(Tos)-OH), a cornerstone building block for Boc-based solid-phase peptide synthesis (SPPS).[] We will dissect the causality behind the chosen synthetic route, offer field-proven protocols, and detail the analytical rigor required to validate the final product. The dual protection scheme, employing the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino function and the more robust p-toluenesulfonyl (tosyl, Tos) group for the side-chain guanidino function, provides an elegant orthogonal system essential for the stepwise assembly of peptides.[][2]

Part 1: The Synthetic Pathway—A Tale of Two Protections

The synthesis of Boc-Arg(Tos)-OH is logically approached in a two-step sequence: first, the selective protection of the highly basic guanidino side chain, followed by the protection of the α-amino group. This sequence is critical to prevent undesired reactions and ensure high yields of the target molecule.

Diagram: Overall Synthesis Workflow

Caption: High-level overview of the two-step synthesis of Boc-Arg(Tos)-OH.

Step 1: Selective Nω-Tosylation of L-Arginine

The Core Challenge: The primary obstacle is to selectively acylate one of the terminal nitrogens of the guanidino group in the presence of the α-amino group.

The Mechanistic Solution: We exploit the significant difference in basicity. The guanidino group (pKa ~12.5) is substantially more basic than the α-amino group (pKa ~9.0). By performing the reaction in a strongly alkaline aqueous medium (e.g., 4N NaOH), the α-amino group exists predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺). Conversely, the guanidinium group is deprotonated to expose a highly nucleophilic nitrogen, which readily attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride).[3]

Experimental Protocol: Nω-tosyl-L-arginine

-

Dissolution: Dissolve L-arginine in a cold (0-5 °C) aqueous solution of sodium hydroxide. A molar excess of NaOH is used to ensure complete deprotonation of the guanidino group and to neutralize the HCl byproduct.

-

Reagent Addition: While vigorously stirring the chilled solution, add p-toluenesulfonyl chloride in small portions. Maintaining a low temperature is crucial to minimize hydrolysis of the tosyl chloride and prevent potential side reactions.

-

Reaction: Allow the reaction to stir for several hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically acidified. This step protonates the α-amino group and the carboxylic acid but leaves the tosylated guanidino group intact. The product, Arg(Tos)-OH, is often used directly in the next step without rigorous purification.

Step 2: Nα-Boc Protection

The Rationale: With the highly reactive side chain now masked, we can proceed with the standard and well-established procedure for Boc protection of the α-amino group using di-tert-butyl dicarbonate (Boc₂O).[4]

The Mechanism (Schotten-Baumann Conditions): The reaction is performed in a mixed solvent system, such as water/tert-butanol or water/dioxane, in the presence of a base like sodium hydroxide or sodium bicarbonate.[5] The base deprotonates the α-ammonium group of Arg(Tos)-OH, generating the free amine (R-NH₂). This amine then acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the desired Nα-Boc protected product. Precise pH control (typically pH 8.5-9.5) is vital to ensure efficient reaction while preventing base-catalyzed hydrolysis of the Boc anhydride.[5]

Experimental Protocol: Nα-Boc-Nω-tosyl-L-arginine

-

Dissolution: The crude Arg(Tos)-OH from the previous step is dissolved in an aqueous base/organic co-solvent mixture.

-

Reagent Addition: Di-tert-butyl dicarbonate is added to the solution. The reaction may be slightly exothermic.[5]

-

Reaction: The mixture is stirred overnight at room temperature to ensure the reaction goes to completion. Progress is monitored by TLC.

-

Initial Work-up: The organic co-solvent is typically removed under reduced pressure. The remaining aqueous solution contains the sodium salt of the product.

Part 2: The Art of Purification—From Crude Oil to Crystalline Solid

The crude product of this synthesis is often an amorphous solid or a viscous oil, laden with salts and organic byproducts. A systematic purification strategy is paramount to achieving the high purity (typically >99% by HPLC) required for peptide synthesis.[6]

Diagram: Purification & Isolation Workflow

Caption: Step-by-step workflow for the purification and isolation of Boc-Arg(Tos)-OH.

Purification Protocol: A Self-Validating System

-

Acidification & Extraction:

-

The aqueous crude solution is cooled in an ice bath and carefully acidified to pH 2-3 with a non-interfering acid like aqueous potassium bisulfate (KHSO₄) or citric acid.[5] Strong mineral acids (HCl, H₂SO₄) must be avoided as they can cause premature cleavage of the Boc group.

-

This protonates the carboxylate, rendering the product less water-soluble.

-

The product is then thoroughly extracted into an organic solvent, typically ethyl acetate.[5]

-

-

Washing and Drying:

-

The combined organic extracts are washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

-

Crystallization/Solidification:

-

The resulting residue is often a thick, stubborn oil. Obtaining a solid is key for ease of handling and long-term stability.

-

Pulping/Trituration: The oil is treated with a non-polar solvent in which it is insoluble, such as hexane or diethyl ether. Vigorous stirring or scratching with a glass rod breaks up the oil and induces precipitation or crystallization.[5] This process, known as pulping, effectively "washes" the product, drawing remaining organic impurities into the non-polar solvent.[7]

-

The resulting white solid is filtered, washed with a small amount of the cold non-polar solvent, and dried under high vacuum to remove all residual solvents.

-

Part 3: Analytical Characterization—The Mark of Quality

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final product.

| Parameter | Method | Typical Specification | Rationale |

| Purity | HPLC (RP-C18) | ≥ 99.0% (area %) | Quantifies the presence of impurities, ensuring suitability for SPPS. |

| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the chemical structure and the presence of both Boc and Tos groups. |

| Identity | Mass Spectrometry | [M+H]⁺ matches theoretical | Confirms the correct molecular weight (428.50 g/mol ).[8] |

| Appearance | Visual | White to off-white powder[] | A basic but important check for gross contamination or degradation. |

| Optical Rotation | Polarimetry | [α]²⁰/D = -3.5 ± 1° (c=4 in DMF)[6] | Verifies that the L-stereochemistry of the amino acid was preserved throughout the synthesis. |

| Reaction Monitoring | TLC | Single spot in appropriate solvent system | Provides rapid, qualitative assessment of reaction completion and purity. |

Diagram: Orthogonal Protection Strategy

Caption: The orthogonal stability of Boc and Tos groups under different acidic conditions.

Conclusion

The synthesis and purification of Boc-Arg(Tos)-OH is a foundational process in peptide chemistry. It is a classic example of strategic protecting group manipulation, where differences in functional group reactivity are exploited to achieve a specific chemical transformation. Success in this procedure is not merely about following steps; it is about understanding the underlying principles of reactivity, solubility, and purification. A high-quality, well-characterized batch of this building block is the first critical step towards the successful synthesis of complex, arginine-containing peptide therapeutics and research tools. The protocols and rationales presented here provide a robust framework for researchers, scientists, and drug development professionals to produce this vital reagent with confidence and consistency.

References

-

Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, Coll. Vol. VI, 418. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Various Authors. (2008). Methods for the synthesis of arginine-containing peptides.

-

Weglinska, K., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7801. [Link]

-

Aapptec. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of BOC-Nω -tosyl-L-arginine glycine. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2926. [Link]

-

ResearchGate. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Hansen, M. H., et al. (2012). DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA. Journal of the American Chemical Society, 134(28), 11485–11495. [Link]

- Schwyzer, R. (1964). Ng tosyl arginine and peptide synthesis therewith.

-

ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

- Google Patents. (2021). Crystallization method of Boc-amino acid. CN112661672A.

Sources

- 2. peptide.com [peptide.com]

- 3. US3131174A - Ng tosyl arginine and peptide synthesis therewith - Google Patents [patents.google.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemimpex.com [chemimpex.com]

- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

A Technical Guide to the Spectroscopic Characterization of N(alpha)-boc-N(omega)-tosyl-L-arginine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for N(alpha)-boc-N(omega)-tosyl-L-arginine, a critical protected amino acid derivative in peptide synthesis. As a Senior Application Scientist, the following sections will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation and quality control of this compound.

Introduction: The Role of N(alpha)-boc-N(omega)-tosyl-L-arginine in Peptide Synthesis

N(alpha)-boc-N(omega)-tosyl-L-arginine (Boc-Arg(Tos)-OH) is a cornerstone in solid-phase peptide synthesis (SPPS).[] The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the tosyl (Tos) group on the omega-guanidino group of the arginine side chain allows for the controlled, sequential addition of amino acids to a growing peptide chain.[] The Boc group provides temporary protection of the alpha-amino function, which can be selectively removed under acidic conditions, while the tosyl group offers robust protection for the highly basic guanidinium group, preventing undesirable side reactions.

Given its pivotal role, verifying the identity and purity of Boc-Arg(Tos)-OH is paramount to ensure the fidelity of the synthesized peptide. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose. This guide will provide a detailed analysis of the expected spectroscopic signatures of this molecule.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure of N(alpha)-boc-N(omega)-tosyl-L-arginine is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure with a numbering scheme for the hydrogen and carbon atoms, which will be referenced in the NMR analysis.

Caption: Molecular structure of N(alpha)-boc-N(omega)-tosyl-L-arginine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of Boc-Arg(Tos)-OH.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A typical workflow for NMR analysis.

¹H NMR Spectral Data (Predicted)

While a publicly available, fully assigned ¹H NMR spectrum is not readily accessible, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and data from analogous compounds. The spectrum is typically recorded in a solvent like DMSO-d₆.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | br s | 1H |

| Aromatic (Tosyl) | 7.4 - 7.8 (d) | d | 2H |

| Aromatic (Tosyl) | 7.1 - 7.4 (d) | d | 2H |

| Guanidinium & Amide NH | 6.5 - 8.0 | br s | ~4H |

| Hα | 3.8 - 4.2 | m | 1H |

| Hδ | 3.0 - 3.3 | m | 2H |

| Hβ, Hγ | 1.4 - 1.9 | m | 4H |

| Methyl (Tosyl) | 2.3 - 2.5 | s | 3H |

| Methyl (Boc) | 1.3 - 1.5 | s | 9H |

Interpretation of the ¹H NMR Spectrum